molecular formula C8H7BrN2 B13665574 5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13665574
M. Wt: 211.06 g/mol
InChI Key: MVCFWZACISBKLQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrrolopyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of the parent compound.

    Reduction Products: Dehalogenated pyrrolopyridines.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-3-8(9)10-4-7(6)11-5/h2-4,11H,1H3

InChI Key

MVCFWZACISBKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2N1)Br

Origin of Product

United States

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